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Compound of Interest

Compound Name: 4-Hydroxy-9-fluorenone
CAS No.: 1986-00-1
Cat. No.: B163111
Get Quote
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Executive Summary

4-Hydroxy-9-fluorenone (CAS 1986-00-1) is a tricyclic aromatic ketone and a critical
intermediate in the metabolic degradation of fluorene. Unlike its parent compound, this
hydroxylated derivative exhibits specific biological activity, most notably as an inhibitor of
acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis. This
characteristic positions it as a compound of interest in antimicrobial research and metabolic
modulation.

This guide details the physicochemical profile, synthesis pathways, mechanism of action, and
analytical protocols for researchers utilizing this compound in drug discovery and
environmental chemistry.

Part 1: Chemical Identity & Physicochemical
Properties|2]

The structural integrity of 4-hydroxy-9-fluorenone relies on the stability of its fluorenone
backbone, which is modified by a hydroxyl group at the C4 position. This substitution
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significantly alters its solubility and electronic properties compared to unsubstituted 9-
fluorenone.

Core Data Table

Property Data

CAS Registry Number 1986-00-1

IUPAC Name 4-Hydroxy-9H-fluoren-9-one

Molecular Formula C13HsO2

Molecular Weight 196.20 g/mol

Appearance Fine red-orange needles

Melting Point ~250°C (523 K)

Solubility Soluble in acetone, ethyl acetate, ethanol; Low

solubility in water (~32 mg/L)

pKa ~8.5 (Predicted, phenolic OH)

Part 2: Synthesis & Production Methodologies

Production of 4-hydroxy-9-fluorenone is achieved primarily through two distinct routes:
biocatalytic transformation (metabolic accumulation) and chemical synthesis via intramolecular
cyclization.

Method A: Biocatalytic Synthesis (Fluorene
Degradation)

This method utilizes the metabolic machinery of soil bacteria (e.g., Arthrobacter sp. strain F101)
which oxidize fluorene. 4-Hydroxy-9-fluorenone often accumulates as a "dead-end"
metabolite due to the steric hindrance of the hydroxyl group preventing further ring fission in
certain strains.

Protocol:

 Inoculation: Culture Arthrobacter sp. strain F101 in mineral salts medium (MSM).
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Induction: Supplement medium with fluorene (0.05% wi/v) as the sole carbon source.

Incubation: Shake at 200 rpm, 25°C for 48—72 hours.

Extraction: Acidify supernatant to pH 2.0 and extract with ethyl acetate.

Purification: Isolate via flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Method B: Chemical Synthesis (Intramolecular
Acylation)

For high-purity standards uncoupled from biological matrices, chemical synthesis is preferred.
Reaction Logic: The synthesis typically involves the intramolecular Friedel-Crafts acylation of 2-

biphenylcarboxylic acid derivatives. The 4-position hydroxyl group is introduced via a precursor
(e.g., 2'-hydroxy-2-biphenylcarboxylic acid) or via selective oxidation.

2'-Hydroxy-2-biphenylcarboxylic acid

Dehydration

Intramolecular Friedel-Crafts
(Polyphosphoric Acid / 120°C)

Ring Closure

4-Hydroxy-9-fluorenone
(CAS 1986-00-1)

Click to download full resolution via product page

Figure 1: Synthetic pathway via intramolecular cyclization of biphenyl precursors.
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Part 3: Mechanism of Action (Biological Activity)

The primary pharmacological interest in 4-hydroxy-9-fluorenone lies in its ability to inhibit
Acetyl-CoA Carboxylase (ACC). ACC catalyzes the carboxylation of acetyl-CoA to malonyl-
CoA, the first committed step in fatty acid synthesis.[1]

Mechanism Logic[4]

e Enzyme Binding: The fluorenone core mimics the planarity of the enzyme's natural
substrates or cofactors, while the C4-hydroxyl group likely interacts with the biotin
carboxylase (BC) or carboxyltransferase (CT) domain of the ACC complex.

o Pathway Blockade: By inhibiting ACC, the compound halts the production of malonyl-CoA.

o Consequence: In bacteria, this prevents the elongation of fatty acids required for cell
membrane integrity, leading to bacteriostasis or cell death.

Acetyl-CoA

Carboxylation

Cell Membrane
Synthesis

4

Malonyl-CoA | Fatty Acid Synthase
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Figure 2: Inhibition of the Fatty Acid Synthesis pathway by 4-Hydroxy-9-fluorenone.

Part 4: Analytical Characterization

Validating the identity of CAS 1986-00-1 requires specific spectroscopic signatures. The
following protocols are established for quality control.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum in Acetone-d6 is distinct due to the desshielding effect of the
carbonyl group and the coupling patterns of the aromatic protons.
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1H NMR Data (300 MHz, Acetone-d6):

Chemical Shift (6

Multiplicity Integration Assignment
ppm)
9.35 Broad Singlet 1H -OH (Hydroxyl)
7.88 Doublet (J=7.5 Hz) 1H Aromatic H (C1/C8)
7.57 Doublet (J=6.3 Hz) 1H Aromatic H
7.52 Doublet of Doublets 1H Aromatic H
7.29 Doublet of Triplets 1H Aromatic H
716 Multiplet 3H Overlapping Aromatic

H

HPLC Method (Purity Determination)

System: Agilent 1100 or equivalent with UV-Vis detector.
e Column: C18 Reverse Phase (e.g., Supersil OSD2, 250 x 4.6 mm, 5 ym).
» Mobile Phase:
o Solvent A: Methanol
o Solvent B: Water (acidified with 0.1% Formic Acid)
o Gradient: 60:40 (A:B) to 100:0 over 30 minutes.
e Flow Rate: 1.0 mL/min.
e Detection: 257 nm (primary) and 290 nm (secondary).

o Retention Time: Elutes before 9-fluorenone due to the polarity of the hydroxyl group.

Part 5: Safety & Handling

GHS Classification:
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» Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
Handling Protocol:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

» Ventilation: All solid handling should occur within a fume hood to prevent inhalation of fine
needles/dust.

o Storage: Store in a cool, dry place away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

e To cite this document: BenchChem. [Technical Guide: 4-Hydroxy-9-fluorenone (CAS 1986-
00-1)[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163111/docs#technical-guide-4-hydroxy-9-
fluorenone-cas-1986-00-1-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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